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Compound of Interest

Compound Name: 7-Bromo-2-methylquinoline

Cat. No.: B1280046 Get Quote

For researchers, scientists, and professionals in drug development, 7-Bromo-2-
methylquinoline (CAS No. 4965-34-8) is a key heterocyclic building block. Its quinoline core is

a prevalent scaffold in medicinal chemistry, and the presence of a bromine atom and a methyl

group offers versatile opportunities for functionalization in the synthesis of novel bioactive

compounds. This technical guide provides an in-depth overview of commercial suppliers,

synthesis and purification protocols, and the potential biological significance of 7-Bromo-2-
methylquinoline.

Commercial Availability
A variety of chemical suppliers offer 7-Bromo-2-methylquinoline, typically with purities

suitable for research and development purposes. The following table summarizes the offerings

from several prominent suppliers. Researchers should note that while some suppliers provide

detailed analytical data, others may offer the product with the expectation that the buyer

confirms its identity and purity.
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Supplier Product Number Purity Specification
Available
Quantities

Sigma-Aldrich Varies

Not specified; sold

"as-is" for early

discovery research

Varies

Santa Cruz

Biotechnology
sc-280007 ≥98% 1 g, 5 g

Smolecule S685532 Not specified Inquire

BLD Pharmatech Co.,

Ltd.
BL3H1F1CC68F Not specified Inquire

Fluorochem

(Preferred Partner)
FLUH99C88CAF Not specified Inquire

ChemScene CS-0375850 ≥97%
50 mg, 100 mg, 250

mg, 500 mg, 1 g

MySkinRecipes Not specified Not specified Inquire

Physicochemical Properties
Property Value

Molecular Formula C₁₀H₈BrN[1][2]

Molecular Weight 222.08 g/mol [1][2]

Appearance Off-white to light brown solid

Melting Point ~77-79 °C[3]

CAS Number 4965-34-8[1][2]

Synthesis of 7-Bromo-2-methylquinoline
The most common and well-established method for the synthesis of 7-Bromo-2-
methylquinoline is the Doebner-Miller reaction. This reaction involves the condensation of an

aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.
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Doebner-Miller Reaction Mechanism
The Doebner-Miller reaction proceeds through a series of steps, including Michael addition,

cyclization, dehydration, and oxidation to form the quinoline ring system.

Reactants

Reaction Steps Product
3-Bromoaniline

Michael Addition

Crotonaldehyde

Intramolecular
Cyclization

Intermediate A
Dehydration

Intermediate B
Oxidation

Intermediate C
7-Bromo-2-methylquinoline

Click to download full resolution via product page

Doebner-Miller reaction mechanism for the synthesis of 7-Bromo-2-methylquinoline.

Experimental Protocol: Doebner-Miller Synthesis
Materials:

3-Bromoaniline

Crotonaldehyde (or paraldehyde as a source)

Concentrated Hydrochloric Acid (HCl)

Dichloromethane (CH₂Cl₂)

Saturated aqueous Sodium Hydroxide (NaOH) solution

Water (H₂O)

Saturated brine solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography

Cyclohexane

Ethyl acetate

Procedure:

To a reaction vessel containing concentrated hydrochloric acid, cool the solution to 0 °C in an

ice bath.

Slowly add 3-bromoaniline to the cooled acid solution with stirring.

To this mixture, add crotonaldehyde (or paraldehyde) dropwise, maintaining the temperature

at or below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 1

hour.

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of

sodium hydroxide until the pH is basic (pH > 8). This step is highly exothermic and should be

performed with caution.

Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers and wash sequentially with water and saturated brine solution.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification of 7-Bromo-2-methylquinoline
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The crude product from the synthesis is typically a mixture of isomers and byproducts and

requires purification. Column chromatography is an effective method, and recrystallization can

be used for further purification.

Experimental Protocol: Column Chromatography
Materials:

Crude 7-Bromo-2-methylquinoline

Silica gel (230-400 mesh)

Cyclohexane

Ethyl acetate

Procedure:

Prepare a slurry of silica gel in cyclohexane and pack it into a chromatography column.

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

Load the dissolved sample onto the top of the silica gel column.

Elute the column with a gradient of ethyl acetate in cyclohexane (e.g., starting with 100%

cyclohexane and gradually increasing the polarity to 10% ethyl acetate in cyclohexane).

Collect fractions and monitor them by TLC to identify those containing the desired product.

Combine the pure fractions and remove the solvent under reduced pressure to yield purified

7-Bromo-2-methylquinoline.

Experimental Protocol: Recrystallization
Materials:

Purified or semi-purified 7-Bromo-2-methylquinoline

Ethanol or a mixture of ethanol and water
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Procedure:

Dissolve the 7-Bromo-2-methylquinoline in a minimal amount of hot ethanol.

If the solution is colored, a small amount of activated charcoal can be added, and the

solution can be hot-filtered to remove the charcoal.

Allow the solution to cool slowly to room temperature. Crystals should start to form.

To maximize the yield, the flask can be placed in an ice bath for a short period.

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

Dry the crystals under vacuum to obtain pure 7-Bromo-2-methylquinoline.

Analytical Characterization
The identity and purity of 7-Bromo-2-methylquinoline can be confirmed by various analytical

techniques, most commonly by Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to

the aromatic protons on the quinoline ring and the methyl group protons. The chemical shifts

and coupling constants will be characteristic of the 7-bromo-2-methyl substitution pattern.

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the ten carbon atoms in

the molecule, with their chemical shifts being indicative of their electronic environment.

Biological Significance and Applications in Drug
Discovery
Quinoline derivatives are a well-established class of compounds with a broad spectrum of

biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

While specific biological data for 7-Bromo-2-methylquinoline is not extensively documented

in publicly available literature, its structural features suggest it is a valuable intermediate for the

synthesis of compounds targeting various signaling pathways implicated in disease.

Inhibition of Cancer-Related Signaling Pathways
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Many quinoline-based compounds have been shown to inhibit key signaling pathways that are

often dysregulated in cancer.[5] These include:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.

[6][7]

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a key target in cancer

therapy, and its inhibition can block downstream signaling cascades that promote cell

division.[8][9]

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 is a primary

mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor

growth and metastasis.[10][11][12][13][14]
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Inhibition of a representative signaling pathway by quinoline derivatives.

The bromine atom at the 7-position of 7-Bromo-2-methylquinoline is particularly amenable to

palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig

couplings. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amino

substituents, enabling the generation of large libraries of compounds for screening against

these and other biological targets.
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Antimicrobial Activity
The quinoline scaffold is also present in numerous antimicrobial agents. Derivatives of 7-
Bromo-2-methylquinoline could be explored for their potential antibacterial and antifungal

activities.

Conclusion
7-Bromo-2-methylquinoline is a readily available and synthetically versatile building block for

medicinal chemistry and drug discovery. The straightforward synthesis via the Doebner-Miller

reaction and established purification protocols make it an accessible starting material. Its

potential for derivatization to target key signaling pathways in cancer and other diseases

underscores its importance for researchers in the field. This guide provides a foundational

resource for the procurement, synthesis, and application of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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